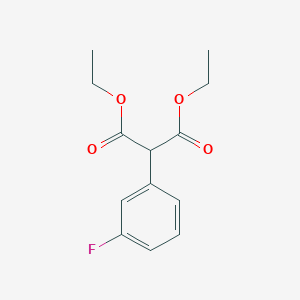

3-(Diethoxyphosphinyl)propanal

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-(Diethoxyphosphinyl)propanal" is not directly mentioned in the provided papers, but related compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties are discussed. These compounds typically contain diethoxyphosphinyl groups and are involved in various synthetic pathways, potentially leading to products with pharmaceutical relevance or as intermediates in organic synthesis.

Synthesis Analysis

Several methods for synthesizing diethoxyphosphinyl-related compounds are described. For instance, optically active azetidinone derivatives with a diethoxyphosphinyl group were synthesized from epoxybutyramide derivatives . Another paper discusses the synthesis of azidoalka-1,3-dienylphosphonates, which are useful intermediates for preparing azirines . Additionally, a method for synthesizing 1,3-propanediol derivatives with a diethoxyphosphoryldifluoroethyl group is presented, which can be transformed into acyclic nucleotide analogues . A Favorskii-type rearrangement involving diethoxyphosphinyl acetic esters is also reported, leading to the synthesis of divinyl ketones .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are often confirmed using spectroscopic methods such as NMR. For example, the configuration of new 3-(diethoxyphosphoryl)-2-oxopropanoates and propanamides was assigned based on their NMR spectra . The existence of these compounds as pure (E)-enols or as a mixture of tautomeric forms is also noted, depending on the N-substitution .

Chemical Reactions Analysis

The diethoxyphosphinyl group is involved in various chemical reactions. Alpha-halogenated analogues of a propylphosphonic acid were synthesized and showed antimalarial potential . Diethoxymethylphosphonites and phosphinates are described as intermediates for synthesizing functional alkyl phosphonous acids, which undergo typical reactions of phosphites and phosphonates . Additionally, diethoxyphosphinyl acetic acid hydrazide is used to prepare fused triazoles , and diethyl aminobutyl phosphite undergoes intramolecular cyclization to form oxazaphosphorinanes .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are often inferred from their reactivity and stability. For instance, the diethoxyphosphinyl-related compounds are stable enough to be handled and purified, and they can be transformed into other compounds, indicating a certain level of chemical robustness . The reactivity of 3,3-diethoxypropyl-lithium with various electrophilic reagents suggests that it can be used to synthesize mono- and bi-functionalized compounds, which implies a degree of versatility in its chemical properties .

Applications De Recherche Scientifique

Organic Synthesis and Chemical Reactivity

- Fused Triazole Synthesis : A study demonstrated the use of diethoxyphosphinyl acetic acid hydrazide, a related compound, as a versatile reagent for preparing fused triazoles from aldehydes and alkoxyimines, offering a convenient and efficient process with modest to excellent overall yields (Liu, Palmer, & Sorgi, 2004).

- Herbicidal Activity : Novel 1-(diethoxyphosphoryl)-3-(4-one-1H-1,2,3-triazol-1-yl)propan-2-yl carboxylic esters were synthesized as inhibitors targeting IGPD in plants, showing moderate to good herbicidal activities (Jin et al., 2015).

- Neodymium Extraction : Phosphoryl functionalized ionic liquids, including 3-(diethoxyphosphoryl)propyl derivatives, were synthesized and characterized for the extraction of neodymium(III), highlighting the potential for enhancing extraction capabilities in metal recovery processes (Junping et al., 2016).

Material Science and Polymer Chemistry

- Polyazacyclophanes Synthesis : The use of diethoxyphosphoryl as a protecting-activating group was explored in the synthesis of polyazacyclophanes, demonstrating its utility in complex organic synthesis processes (Chellini et al., 2000).

- Organoelement Copolymers : A study on the synthesis of new organoelement copolymers based on polydimethylsiloxanes and aminophosphonates showcased the functional versatility of compounds containing diethoxyphosphoryl groups for advanced material applications (Milenin et al., 2018).

Chemical Extraction and Binding Studies

- Spectroscopic and Electrochemical Studies : Research on poly(diethoxyphosphoryl)porphyrins provided insights into their electrochemical characteristics and binding behaviors, which are crucial for developing advanced materials and chemical sensors (Kadish et al., 2011).

Orientations Futures

Propriétés

IUPAC Name |

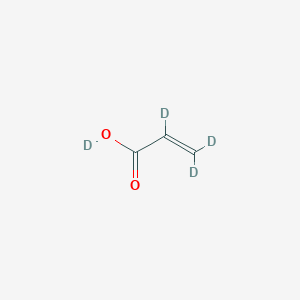

3-diethoxyphosphorylpropanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15O4P/c1-3-10-12(9,11-4-2)7-5-6-8/h6H,3-5,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUBLLKKWKHVTTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCC=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15O4P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20473499 |

Source

|

| Record name | 3-diethoxyphosphorylpropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Diethoxyphosphinyl)propanal | |

CAS RN |

3986-95-6 |

Source

|

| Record name | 3-diethoxyphosphorylpropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-{4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl}-alpha,alpha-dimethylbenzeneacetate hydrochloride](/img/structure/B1338123.png)